tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408074-46-3, molecular formula: C₁₁H₁₉NO₄, molecular weight: 229.27 g/mol) is a spirocyclic compound featuring a bicyclic system with a 5-oxa-2-azaspiro[3.4]octane core. The hydroxyl group at the 7S position and the tert-butyloxycarbonyl (Boc) protecting group at the 2-position make it a versatile intermediate in medicinal chemistry and drug discovery. First synthesized by Carreira and coworkers, this compound serves as a spirocyclic building block for structural diversification due to its stereochemical complexity and functional handles for further derivatization .
Properties
IUPAC Name |
tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCXTAYTSYDZTN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a hydroxy group and an amine can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions. This often involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The introduction of the hydroxy group can be achieved through selective oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peracids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halides or other substituted derivatives
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its rigid spirocyclic framework allows for various functionalizations that can lead to diverse chemical entities.
Synthesis Pathway:
- Formation of Spirocyclic Core: Intramolecular cyclization reactions involving precursors with hydroxy and amine groups.
- Esterification: Introduction of the tert-butyl ester group through reactions with tert-butyl chloroformate.
Biological Research
The compound is explored as a scaffold for developing bioactive molecules. Its unique structure enables the exploration of new chemical spaces in drug discovery, potentially leading to novel therapeutic agents.
Case Study:
Research has shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors, enhancing binding affinity and selectivity.
Medicinal Applications
In medicine, derivatives of this compound have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Potential Pharmacological Activities:
- Antimicrobial
- Antiviral
- Anticancer
Industrial Applications
The stability and reactivity of this compound make it suitable for synthesizing specialty chemicals, polymers, and materials with unique properties. Its applications in industrial chemistry include:
| Application | Description |
|---|---|
| Specialty Chemicals | Used as intermediates in the production of fine chemicals. |
| Polymers | Contributes to the development of new polymeric materials. |
| Material Science | Aids in the synthesis of materials with enhanced properties. |
Mechanism of Action
The mechanism of action of tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, also known by its CAS number 2165563-31-3, is a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, which is crucial for developing therapeutic agents.
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound and its derivatives could possess antimicrobial properties, making them candidates for further investigation in infectious disease treatments.
- Anticancer Properties : The unique structural motif may allow for the design of anticancer agents with improved efficacy against specific cancer cell lines.
- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, suggesting that the compound could be useful in treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several routes, often involving cyclization reactions that form the spirocyclic core. The introduction of functional groups can further enhance its biological activity.
| Synthesis Route | Description |
|---|---|
| Route 1 | Involves cyclization using precursors with hydroxy and amine groups. |
| Route 2 | Utilizes tert-butyl chloroformate for esterification reactions. |
| Route 3 | Employs readily available starting materials for efficient synthesis. |
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of the compound against a panel of bacterial strains, revealing promising antimicrobial activity particularly against Gram-positive bacteria.
- Cancer Cell Line Testing : In vitro studies demonstrated that specific derivatives inhibited the proliferation of cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Assays : Research exploring the neuroprotective effects showed that certain derivatives reduced oxidative stress markers in neuronal cells.
Q & A
Q. How can the synthesis of tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate be optimized for high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phase HPLC to separate enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to favor the (7S)-configuration during spirocycle formation. Monitor reaction progress using thin-layer chromatography (TLC) with UV/iodine visualization .
- Temperature Control : Maintain low temperatures (-20°C to 0°C) during critical steps to minimize racemization, as suggested for analogous spirocyclic compounds .
Q. What are critical handling precautions for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Implement local exhaust ventilation at synthesis or weighing stations .
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture or light .
Q. Which analytical techniques are most suitable for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and 2D-NMR (COSY, NOESY) to confirm stereochemistry and detect impurities. Compare experimental shifts with computational predictions (e.g., using QSPR models) .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to assess enantiomeric excess (EE). Calibrate with racemic standards .
- Mass Spectrometry (HRMS) : Confirm molecular formula via high-resolution MS. Monitor degradation products under forced-stress conditions (e.g., heat, humidity) .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .
- Solvent Effects : Repeat NMR experiments in deuterated solvents of varying polarity (e.g., CDCl, DMSO-d) to assess solvent-induced shift variations .
- Dynamic Effects : Investigate temperature-dependent NMR to detect fluxional behavior in the spirocyclic structure .
Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions during long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Analyze degradation via HPLC-UV at 0, 1, 2, and 3 months .
- pH Stress Studies : Prepare solutions in buffers (pH 1–13) and incubate at 25°C. Monitor hydrolysis by LC-MS for ester bond cleavage or spirocycle opening .
- Cryopreservation : For long-term storage, aliquot the compound in anhydrous DMSO and store at -80°C. Validate stability via annual re-testing .
Q. How can researchers design experiments to investigate the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Nucleophile Screening : Test reactivity with amines, thiols, or Grignard reagents in aprotic solvents (e.g., THF, DCM). Monitor reaction progress via -NMR or LC-MS .
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for ring-opening. Vary temperature (25–60°C) to calculate activation parameters (ΔH‡, ΔS‡) .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) at the lactone oxygen to track bond cleavage pathways .
Q. How should contradictions in toxicological data be addressed when extrapolating from structurally similar compounds?
Methodological Answer:
- Read-Across Analysis : Compare toxicity profiles of analogous spirocyclic compounds (e.g., tert-butyl azaspiro carboxylates) using QSAR models. Validate predictions via in vitro assays (e.g., Ames test for mutagenicity) .
- Dose-Response Studies : Conduct acute toxicity tests on zebrafish embryos (OECD 236) to estimate LC values. Correlate results with computational toxicity databases (e.g., ECOTOX) .
- Metabolite Identification : Use hepatocyte incubation studies (human/murine) to identify Phase I/II metabolites. Assess bioactivation risks via glutathione trapping assays .
Q. What experimental approaches can mitigate challenges in characterizing the compound’s environmental fate due to limited ecotoxicological data?
Methodological Answer:
- Biodegradation Assays : Perform OECD 301F (manometric respirometry) to measure aerobic biodegradability in activated sludge. Monitor parent compound depletion via LC-MS/MS .
- Soil Mobility Studies : Use column chromatography with soil samples to determine adsorption coefficients (). Compare with EPA guidelines for groundwater contamination risk .
- Algal Toxicity Testing : Follow OECD 201 guidelines with Raphidocelis subcapitata to assess inhibitory effects on growth. Relate EC values to molecular descriptors (e.g., logP) .
Q. Notes
- Safety Compliance : Always adhere to GHS/OSHA guidelines for handling hazardous chemicals .
- Data Validation : Cross-reference experimental results with computational models to resolve ambiguities .
- Ethical Disposal : Partner with licensed waste management services for environmentally compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
